N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE
Description
This compound features a benzodioxin core (2,3-dihydro-1,4-benzodioxin-6-yl) linked via an acetamide bridge to a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene motif. The piperidine group may contribute to pharmacokinetic properties, including solubility and metabolic stability. Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-19(22-16-1-2-17-18(11-16)28-9-8-27-17)12-25-6-3-14(4-7-25)20-23-24-21(29-20)15-5-10-30-13-15/h1-2,5,10-11,13-14H,3-4,6-9,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKDLSNIGDNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxin Moiety: This can be achieved by cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling Reactions: The thiophene and piperidine units are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxin moiety can undergo oxidation to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide involves several key steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) which is reacted with various acetamides and thiophene derivatives.
- Reagents Used : Common reagents include 4-methylbenzenesulfonyl chloride and 10% aqueous Na₂CO₃.
- Reaction Conditions : The reactions typically proceed under controlled temperatures and monitored using Thin Layer Chromatography (TLC) until completion.
The resulting compounds are usually purified through crystallization or chromatography to yield the desired derivatives.
Biological Activities
Research has indicated that this compound exhibits significant biological activities that may be harnessed for therapeutic purposes:
Enzyme Inhibition
One of the primary areas of investigation is the compound's inhibitory effects on specific enzymes:
- Acetylcholinesterase : This enzyme is crucial in the breakdown of acetylcholine in the nervous system. Inhibition can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Antidiabetic Potential
Studies have shown that derivatives of this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood sugar levels in Type 2 Diabetes Mellitus (T2DM) patients.
Therapeutic Applications in Alzheimer's Disease
A study evaluated the effectiveness of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)acetamide derivatives against acetylcholinesterase. The findings suggested that certain derivatives possess potent inhibitory activity, indicating their potential as therapeutic agents for Alzheimer's disease management .
Antidiabetic Activity
Another research effort focused on the α-glucosidase inhibitory activity of synthesized compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin). The results demonstrated promising activity that could be developed into a treatment for T2DM .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Key Observations :
- The oxadiazole-thiophene motif in the target compound may enhance π-π stacking interactions compared to the thienopyrimidinyloxy group in ’s compound, which could influence binding to hydrophobic pockets .
Binding Affinity and Chemotype Clustering
highlights that even minor structural changes (e.g., replacing oxadiazole with pyrimidine) can significantly alter docking affinities due to interactions with specific enzyme residues. Using Murcko scaffolds and Tanimoto coefficients (≥0.5), compounds with shared chemotypes can be grouped for affinity comparisons . For example:
- The target compound’s benzodioxin-acetamide-piperidine scaffold clusters separately from ’s benzodioxin-acetamide-thienopyrimidine derivatives.
- The oxadiazole-thiophene motif may confer higher affinity for kinases or GPCRs compared to sulfonyl-piperidine analogues, as oxadiazoles are known ATP mimics .
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{4-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its enzyme inhibitory properties and other pharmacological effects.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin-6-amine and various substituted phenyl acetamides.
- Reagents : Common reagents include bromoacetyl bromide and bases such as lithium hydride in polar aprotic solvents like DMF.
- Characterization : The synthesized compounds are characterized using IR spectroscopy and NMR techniques to confirm their structures.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Alpha-glucosidase : A significant enzyme involved in carbohydrate metabolism; inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM). Studies indicate that derivatives of the compound exhibit substantial inhibition against yeast alpha-glucosidase .
- Acetylcholinesterase (AChE) : This enzyme is crucial in neurotransmission; compounds derived from the benzodioxane structure showed weak inhibitory activity against AChE .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties:
- Antibacterial Activity : Compounds similar to N-(2,3-dihydrobenzo[1,4]-dioxin) have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to established antibiotics like norfloxacin and chloramphenicol .
- Antifungal Activity : In vitro studies reveal antifungal effects against strains like Candida albicans, indicating potential therapeutic applications in treating fungal infections .
Case Studies
A notable study evaluated the biological activities of a series of sulfonamide derivatives containing the benzodioxane moiety. The results indicated that many synthesized compounds exhibited favorable enzyme inhibition profiles alongside significant antimicrobial activities. The findings suggest a promising avenue for developing new therapeutic agents targeting metabolic disorders and infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
